N,N-dibenzyl-2,3-diphenylacrylamide
説明
特性
IUPAC Name |
(E)-N,N-dibenzyl-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO/c31-29(28(27-19-11-4-12-20-27)21-24-13-5-1-6-14-24)30(22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-21H,22-23H2/b28-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNVJBWRKEWHR-SGWCAAJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs and Their Key Features
The following table summarizes critical differences between N,N-dibenzyl-2,3-diphenylacrylamide and its analogs:
Physical and Spectroscopic Properties
- JMPR-01 : IR peaks at 2227 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O amide); ¹H NMR signals at δ 10.43 (amide NH) and 8.30 (C=CH) .
- 3ag : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.53–7.27 and methyl groups at δ 3.07 and 2.77 .
- N,N-Dibenzyl analogs : Expected IR peaks for N-benzyl groups (C-H stretches ~3030 cm⁻¹) and amide carbonyl (~1650 cm⁻¹), though specific data are lacking.
Challenges and Limitations
- Synthetic Challenges : Dibenzyl-substituted acrylamides may face steric and electronic hurdles during synthesis, as seen in low-yield Cu-catalyzed reactions .
- Biological Data Gaps: Limited evidence exists on this compound’s bioactivity, necessitating further studies to validate hypothesized anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dibenzyl-2,3-diphenylacrylamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cobalt/Lewis acid-catalyzed hydrocarbofunctionalization of alkynes, as demonstrated in analogous acrylamide derivatives . Key parameters include:
- Catalyst loading : 10–20 mol% cobalt for regioselectivity control.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) to remove residual solvents .
- Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions (e.g., decomposition of dibenzyl groups).
Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.5 ppm (overlapping multiplet for phenyl groups) and distinct singlet peaks for N-CH₂ groups (δ ~3.0–3.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonance at δ ~170 ppm; aromatic carbons appear at δ 125–140 ppm .
- HRMS : Calculate exact mass using molecular formula (C₂₉H₂₅NO). A deviation >2 ppm suggests impurities or incorrect functional group incorporation .
Q. What solvent systems are compatible with this compound in biological assays?
- Guidance :
- Avoid DMF due to cytotoxicity; use DMSO (<1% v/v) for solubilization in cell-based assays .
- For in vitro enzymatic studies, pre-dissolve in THF and dilute with assay buffer (confirm compound stability via UV-Vis monitoring at 260–280 nm) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) with protein structures from the PDB (e.g., 3E7G for iNOS). Focus on interactions with residues like GLU377 and PRO350, which stabilize ligand binding .
- Validate predictions via MD simulations (GROMACS) to assess binding stability over 50–100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data for N,N-dibenzylacrylamide derivatives?
- Approach :
- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Batch reproducibility : Compare results from independently synthesized batches to rule out impurity-driven artifacts .
- Assay interference checks : Include controls for false positives (e.g., compound autofluorescence in fluorogenic assays) .
Q. How do steric and electronic effects of the dibenzyl groups influence the compound’s reactivity in cross-coupling reactions?
- Analysis :
- Steric hindrance : The bulky dibenzyl groups reduce accessibility to catalytic sites, favoring reactions under high-pressure conditions (e.g., 5 atm H₂ for hydrogenation) .
- Electronic effects : Electron-donating benzyl groups increase electron density at the acrylamide carbonyl, slowing nucleophilic attack. Use Lewis acids (e.g., BF₃·Et₂O) to activate the carbonyl for amide bond functionalization .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Solutions :
- Catalyst optimization : Transition from homogeneous cobalt catalysts to heterogeneous systems (e.g., Co nanoparticles on SiO₂) to improve recyclability and reduce metal leaching .
- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak IA) for enantiomer separation; validate purity via circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
